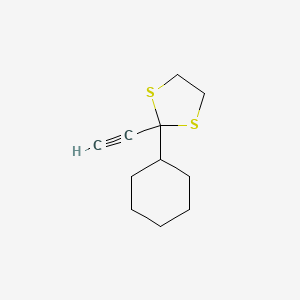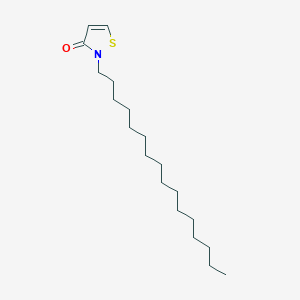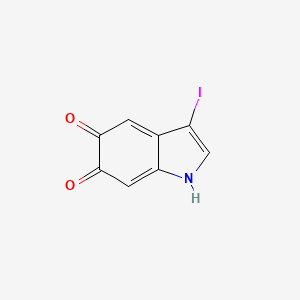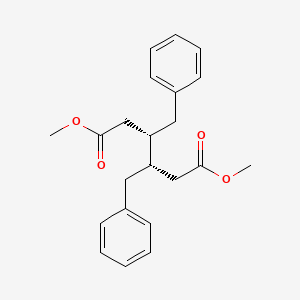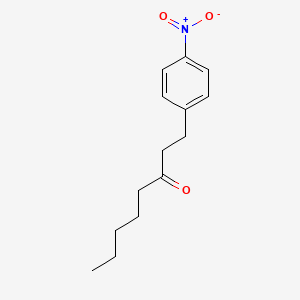
1-(4-Nitrophenyl)octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)octan-3-one is an organic compound characterized by the presence of a nitrophenyl group attached to an octanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)octan-3-one typically involves the reaction of 4-nitrobenzaldehyde with octan-3-one in the presence of a suitable catalyst. One common method is the aldol condensation reaction, where the aldehyde and ketone react under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrophenyl)octan-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)octan-3-one.
Oxidation: 1-(4-Nitrophenyl)octanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)octan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)octan-3-one involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include enzyme inhibition, DNA interaction, and disruption of cellular processes.
Comparación Con Compuestos Similares
1-Octen-3-one: A structurally similar compound with an octenone chain but lacking the nitrophenyl group.
4-Nitrophenylacetone: Contains a nitrophenyl group attached to an acetone chain, differing in the length of the carbon chain.
Uniqueness: 1-(4-Nitrophenyl)octan-3-one is unique due to the combination of its nitrophenyl group and octanone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
918540-57-5 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)octan-3-one |
InChI |
InChI=1S/C14H19NO3/c1-2-3-4-5-14(16)11-8-12-6-9-13(10-7-12)15(17)18/h6-7,9-10H,2-5,8,11H2,1H3 |
Clave InChI |
QMARQKRLPAHCCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


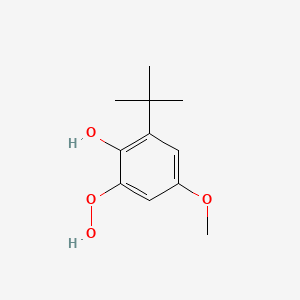
![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)
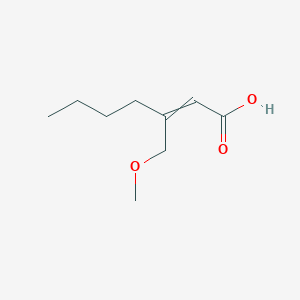

![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
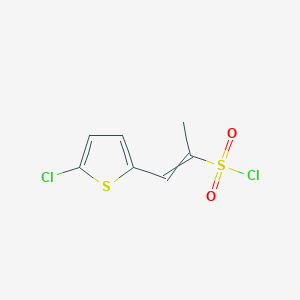
![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)

![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
